Cas no 2248365-82-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248365-82-2
- EN300-6518965
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate
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- Inchi: 1S/C20H14N2O4/c1-11-13-7-5-6-10-16(13)21-12(2)17(11)20(25)26-22-18(23)14-8-3-4-9-15(14)19(22)24/h3-10H,1-2H3
- InChI Key: YVTDEUYIOJIFBT-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C)N=C2C=CC=CC2=C1C)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 346.09535693g/mol
- Monoisotopic Mass: 346.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 76.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518965-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6518965-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6518965-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6518965-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6518965-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6518965-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6518965-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6518965-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate |
2248365-82-2 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate
Exploring the Chemical Compound CAS No 2248365-82-2: A Comprehensive Overview
The chemical compound identified by the CAS Registry Number 2248365-82-2 is known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate. This compound represents a significant advancement in the field of organic chemistry, particularly in the synthesis of complex heterocyclic structures. Its unique molecular architecture combines isoindole and quinoline moieties, making it a valuable molecule for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives in modulating cellular signaling pathways. For instance, researchers have demonstrated that these compounds can act as inhibitors of specific kinases, which are crucial targets in oncology and inflammatory diseases. The integration of the quinoline core further enhances the molecule's pharmacokinetic properties, making it a promising candidate for preclinical studies.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-dimethylquinoline-3-carboxylate involves a multi-step process that showcases the elegance of modern organic synthesis techniques. Key steps include the formation of the isoindole ring system through cyclization reactions and the subsequent coupling with the quinoline derivative. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, ensuring high yields and purity.
One of the most intriguing aspects of this compound is its ability to exhibit fluorescent properties under certain conditions. This characteristic has led to its exploration in bioimaging applications, where it can serve as a probe for tracking cellular processes in real-time. Additionally, its structural versatility allows for further functionalization, enabling researchers to tailor its properties for specific applications.
In terms of therapeutic potential, 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives have shown promise in targeting neurodegenerative diseases. By modulating key enzymes involved in amyloid-beta production, these compounds may offer a novel approach to combating conditions such as Alzheimer's disease. Furthermore, their ability to cross the blood-brain barrier enhances their suitability for central nervous system applications.
The integration of quinoline moieties into this compound not only contributes to its stability but also enhances its solubility profiles. This is particularly important for drug delivery systems where bioavailability is a critical factor. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, significantly improving its efficacy and reducing systemic toxicity.
Looking ahead, the development of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives presents exciting opportunities for both academia and industry. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic avenues and deepen our understanding of this compound's biological mechanisms. As research continues to unfold, CAS No 2248365-82-2 stands as a testament to the innovative potential of modern chemical synthesis.
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